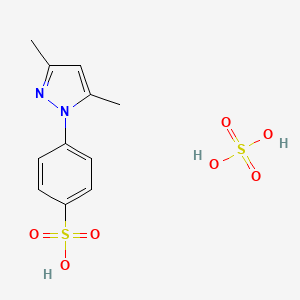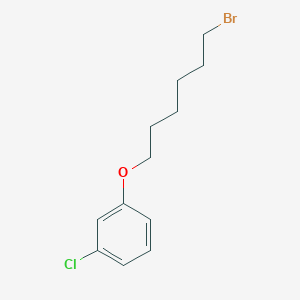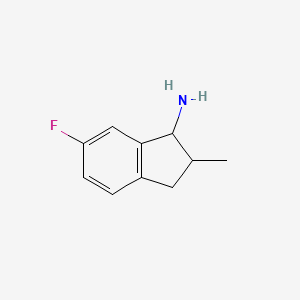
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide is a compound that features a pyrazole ring, which is known for its versatility in organic synthesis and medicinal chemistry . The compound’s structure includes a cyclopentane ring substituted with an amino group and a carboxamide group, along with a 4-methyl-1H-pyrazol-1-yl moiety. This unique structure makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones.
Cyclopentane Ring Formation: The cyclopentane ring can be constructed using cyclization reactions involving appropriate precursors.
Coupling Reactions:
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The amino and carboxamide groups can participate in substitution reactions with appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and specific temperatures to control the reaction rate . Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-Amino-3-(4-methyl-1H-pyrazol-1-YL)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
3-Aminopyrazoles: These compounds share the pyrazole ring but differ in the substitution pattern and functional groups.
Cyclopentane Derivatives: Compounds with similar cyclopentane rings but different substituents.
Eigenschaften
Molekularformel |
C10H16N4O |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-amino-3-(4-methylpyrazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-7-5-13-14(6-7)8-2-3-10(12,4-8)9(11)15/h5-6,8H,2-4,12H2,1H3,(H2,11,15) |
InChI-Schlüssel |
BBAKJDNVQPMVCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(N=C1)C2CCC(C2)(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072073.png)
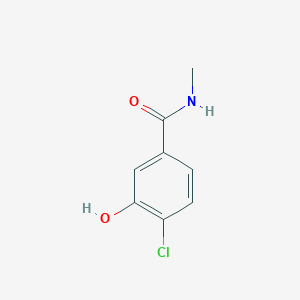
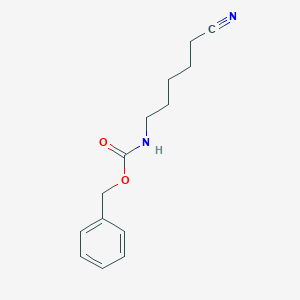
![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)

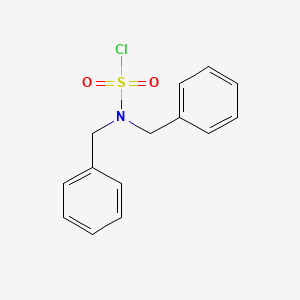
![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)

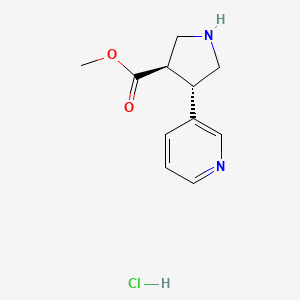
![3-[(3,5-Dimethylcyclohexyl)oxy]azetidine](/img/structure/B13072150.png)
